5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride
Overview
Description
5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride consists of a benzene ring substituted with a fluoro group at the 5th position and a prop-2-yn-1-yloxy group at the 2nd position . The compound also contains an aniline group and a hydrochloride group .Scientific Research Applications
Biochemistry Applications
5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride: is utilized in biochemistry research for the study of enzyme inhibition and receptor binding. Its fluorinated aromatic structure makes it a valuable tool for probing the active sites of enzymes and understanding the interaction dynamics within biological systems .
Pharmacology Applications
In pharmacology, this compound has been explored for its potential as a precursor in the synthesis of novel pharmaceutical agents. Its unique structure allows for the creation of derivatives with possible antimicrobial properties, as indicated by studies showing inhibition of pathogen growth .
Material Science Applications
The application of 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride in material science includes the development of new polymeric materials. The compound can be incorporated into polymers to impart specific properties such as fluorescence or enhanced stability under various conditions .
Analytical Chemistry Applications
This compound is also significant in analytical chemistry, where it serves as a standard or reagent in chromatographic analysis. Its well-defined structure and properties facilitate the accurate identification and quantification of substances in complex mixtures .
Organic Synthesis Applications
In organic synthesis, 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride is a versatile building block. It is used in the construction of complex organic molecules, particularly in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Environmental Science Applications
Lastly, the compound finds use in environmental science research, particularly in the study of environmental pollutants. Its stability and reactivity make it an excellent candidate for tracing the degradation pathways of organic compounds in the environment .
properties
IUPAC Name |
5-fluoro-2-prop-2-ynoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO.ClH/c1-2-5-12-9-4-3-7(10)6-8(9)11;/h1,3-4,6H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICGNOUFGAHATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354952-23-0 | |
Record name | Benzenamine, 5-fluoro-2-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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